1-(1H-pyrrol-3-yl)piperazine
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Overview
Description
1-(1H-pyrrol-3-yl)piperazine is a chemical compound with the molecular formula C₈H₁₃N₃. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is notable for its inclusion of a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The combination of these two structures imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds interact with various targets, leading to their diverse biological activities.
Mode of Action
Similar compounds have been shown to inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Biochemical Pathways
For instance, some derivatives have shown more activity on kinase inhibition , which could affect multiple signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Pharmacokinetics
The molecular weight of 1-(1h-pyrrol-3-yl)piperazine is 15121 , which is within the optimal range for oral bioavailability in drug discovery.
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(1H-pyrrol-3-yl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between piperazine and a suitable pyrrole derivative. For instance, the reaction between piperazine and 1-bromo-3-pyrrole can yield this compound under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1H-pyrrol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-pyrrol-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(1H-pyrrol-3-yl)piperazine can be compared with other similar compounds, such as:
1-(1H-pyrrol-2-yl)piperazine: This compound has the pyrrole ring attached at the 2-position instead of the 3-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(1H-pyrrol-3-yl)morpholine: This compound contains a morpholine ring instead of a piperazine ring. The presence of an oxygen atom in the ring can influence its chemical properties and interactions with biological targets.
1-(1H-pyrrol-3-yl)pyrazine: This compound has a pyrazine ring instead of a piperazine ring. The additional nitrogen atoms in the pyrazine ring can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-pyrrol-3-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h1-2,7,9-10H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCPTYZVZPFSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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